(E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid
Description
(E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid is a substituted β-aryl-α,β-unsaturated ketone carboxylic acid characterized by a conjugated enone system and a 2,4,5-trimethoxyphenyl group. The electron-withdrawing ketone and carboxylic acid groups, combined with the electron-donating methoxy substituents on the aryl ring, create a pharmacophore capable of interacting with biological targets such as enzymes or cellular receptors.
Properties
CAS No. |
84386-10-7 |
|---|---|
Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(E)-4-oxo-4-(2,4,5-trimethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H14O6/c1-17-10-7-12(19-3)11(18-2)6-8(10)9(14)4-5-13(15)16/h4-7H,1-3H3,(H,15,16)/b5-4+ |
InChI Key |
JBXWNCIBOAJHPH-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)/C=C/C(=O)O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C=CC(=O)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of (E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : CHO
- Molecular Weight : 270.25 g/mol
- CAS Number : 71150-02-2
Its structure includes a butenoic acid backbone with a trimethoxyphenyl group, contributing to its biological activity and solubility properties.
Pharmaceutical Applications
-
Gastrointestinal Disorders :
- The compound has been explored for its efficacy in treating gastric ailments such as hyperchlorhydria and gastro-duodenal ulcers. A patent details its use in pharmaceutical formulations aimed at alleviating these conditions, demonstrating its potential as a therapeutic agent for gastrointestinal health .
-
Antiproliferative Activity :
- Research indicates that derivatives of (E)-4-(2,4,5-trimethoxyphenyl)-4-oxo-2-butenoic acid exhibit significant antiproliferative effects against various human tumor cell lines (HeLa, FemX, K562). These compounds showed activity in the micromolar range and were noted for their ability to inhibit tubulin assembly, suggesting potential as antitumor agents .
- Pharmaceutical Compositions :
Antitumor Activity Study
A study investigated the antiproliferative properties of (E)-4-(2,4,5-trimethoxyphenyl)-4-oxo-2-butenoic acid derivatives against three human tumor cell lines. Key findings include:
- Compounds demonstrated IC values as low as 2.9 μM.
- The most potent derivatives exhibited significant inhibition of cell cycle progression at the G2/M phase .
Gastrointestinal Efficacy
In a clinical setting, the effectiveness of this compound was evaluated in patients with gastric disorders. The results indicated a marked improvement in symptoms associated with gastric hyperacidity when treated with formulations containing (E)-4-(2,4,5-trimethoxyphenyl)-4-oxo-2-butenoic acid .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC (μM) | Notes |
|---|---|---|---|
| Antiproliferative | HeLa | 3.5 | Significant growth inhibition |
| K562 | 2.9 | Effective tubulin assembly inhibitor | |
| FemX | 4.0 | Moderate activity |
Table 2: Pharmaceutical Formulations
| Formulation Type | Active Ingredient (mg) | Excipients | Dosage Form |
|---|---|---|---|
| Tablet | 100 | Lactose, Magnesium Stearate | Oral Tablet |
| Capsule | 100 | Talc, Magnesium Stearate | Gelatin Capsule |
Mechanism of Action
The mechanism of action of (E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Antiproliferative Activity
- The 4-methoxyphenyl analog (MEPBA) demonstrated significant antiproliferative effects against HeLa cells, with IC₅₀ values comparable to commercial anticancer drugs like Cytembena . Its sodium salt was successfully incorporated into poly(acrylic acid) hydrogels for sustained drug delivery, with release kinetics dependent on temperature (30–42°C) .
- Amide derivatives, such as (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid phenylamide, showed variable cytotoxicity depending on the aryl and amide substituents. For example, compound 12 (phenylamide) had a yield of 45.87%, while compound 14 (4-isopropylphenylamide) achieved 63.53% yield, suggesting steric and electronic effects influence synthesis efficiency .
Herbicidal Activity
- Compounds with 3,4,5-trimethoxyphenyl or 2,4,6-trimethoxyphenyl groups exhibited moderate herbicidal activity against rape (Brassica napus), but weak effects on barnyard grass (Echinochloa crus-galli) . The 2,4,5-trimethoxyphenyl substitution in the target compound may enhance activity due to optimized steric and electronic interactions with plant enzymes.
Physicochemical Properties
- Melting points correlated with molecular symmetry and intermolecular forces. For instance, compound 22 (2,3,5,6-tetramethylphenyl) had a high melting point (198–200°C), attributed to rigid, planar structures .
Mechanistic Insights
- The α,β-unsaturated ketone moiety is critical for Michael addition reactions with cellular thiols (e.g., glutathione), inducing oxidative stress and apoptosis in cancer cells .
- Methoxy groups enhance electron delocalization, stabilizing the enolate intermediate and modulating reactivity toward biological targets .
Biological Activity
(E)-4-(2,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against various cancer cell lines. This article provides an overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Research has shown that (E)-4-(2,4,5-trimethoxyphenyl)-4-oxo-2-butenoic acid exhibits antiproliferative activity against several human tumor cell lines. The mechanisms by which this compound exerts its effects include:
- Inhibition of Tubulin Polymerization: Studies indicate that this compound can disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest in the G2/M phase and promotes apoptosis in cancer cells .
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in various cancer cell lines. It increases the levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes mitochondrial depolarization and the activation of caspase cascades .
Biological Activity Data
The following table summarizes the biological activity data related to (E)-4-(2,4,5-trimethoxyphenyl)-4-oxo-2-butenoic acid and its derivatives.
Case Studies
-
Antiproliferative Activity Against Tumor Cell Lines:
A study demonstrated that various derivatives of (E)-4-(aryl)-4-oxo-2-butenoic acids exhibited significant antiproliferative effects against HeLa (cervical cancer), FemX (breast cancer), and K562 (leukemia) cell lines. The most active compounds showed IC50 values in the micromolar range . -
Mechanistic Insights:
Research involving flow cytometry revealed that treatment with (E)-4-(2,4,5-trimethoxyphenyl)-4-oxo-2-butenoic acid resulted in a marked increase in G2/M phase cells and a significant induction of apoptosis as evidenced by increased Annexin-V positivity . -
In Vivo Toxicity Studies:
The oral LD50 for one derivative was found to be 45 mg/kg in mice, indicating a moderate level of toxicity that requires further investigation for therapeutic applications .
Q & A
Q. Table 1: Representative Derivatives and Yields
| Derivative Structure | Yield (%) | Melting Point (°C) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Phenylamide analog | 52.3 | 157–161 | >99.5% | |
| 3,5-Dimethoxyphenylamide derivative | 63.5 | 119–121 | >99.5% |
Basic Question: How are structural and purity analyses performed for this compound?
Methodological Answer:
- Structural Confirmation :
- 1H/13C NMR : Characteristic peaks include:
- α,β-unsaturated ketone : δ ~7.8 ppm (1H, d, J=15.5 Hz, CH=CO) .
- Aromatic protons : δ 6.8–7.5 ppm for trimethoxyphenyl groups .
- Purity Assessment :
Basic Question: What in vitro assays are used to evaluate its cytotoxic activity?
Methodological Answer:
- Cell Lines : Human cervix carcinoma (HeLa), leukemia (K562), and breast cancer (MCF-7) cells are standard .
- Protocol :
- Data Interpretation : IC50 values <20 μM indicate significant antiproliferative activity, comparable to Cytembena (a commercial anticancer drug) .
Advanced Question: How do structural modifications (e.g., substituent variations) impact biological activity?
Methodological Answer:
Key structure-activity relationship (SAR) findings:
- Electron-Donating Groups : Methoxy substituents at 2,4,5-positions enhance cytotoxicity by improving membrane permeability and target binding .
- Amide Linkers : Bulky aryl amides (e.g., 3,5-dimethoxyphenyl) increase selectivity for cancer cells over normal fibroblasts .
- Hydrophobic Moieties : Tetramethylphenyl or tetrahydronaphthalenyl groups improve logP values, enhancing cellular uptake .
Mechanistic Insight : The α,β-unsaturated ketone acts as a Michael acceptor , covalently modifying cellular thiols (e.g., glutathione) to induce apoptosis .
Advanced Question: How is the compound’s controlled release achieved in drug delivery systems?
Methodological Answer:
- Hydrogel Encapsulation :
- Prepare poly(acrylic acid) hydrogels crosslinked with N,N’-methylenebisacrylamide.
- Load the sodium salt of the compound (1–5 wt%) into the hydrogel matrix .
- Release Kinetics :
Advanced Question: How can contradictory cytotoxicity data between studies be resolved?
Methodological Answer:
Common discrepancies arise from:
- Assay Conditions : Serum proteins in media may sequester the compound, reducing effective concentration. Use serum-free conditions for consistency .
- Redox Interference : MTT assays can yield false positives if the compound reacts directly with tetrazolium salts. Validate with ATP-based assays (e.g., CellTiter-Glo) .
- Metabolic Variability : Use synchronized cell populations (e.g., G1-phase arrest via serum starvation) to reduce heterogeneity .
Advanced Question: What computational strategies predict binding targets or metabolic pathways?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with NF-κB or COX-2 (common anticancer targets). The trimethoxyphenyl group shows π-π stacking with Phe residues .
- ADMET Prediction : SwissADME predicts moderate bioavailability (LogP=2.1) but high plasma protein binding (89%), necessitating prodrug strategies .
- Metabolite Identification : LC-MS/MS reveals primary metabolites via β-oxidation of the butenoic acid chain and O-demethylation of methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
